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Introduction
BTP2, also known as YM-58483, is a potent small-molecule inhibitor of store-operated calcium

entry (SOCE), a critical signaling pathway that regulates intracellular calcium ([Ca2+]i)

homeostasis. This guide provides an in-depth technical overview of BTP2's mechanism of

action, its quantitative effects on intracellular calcium concentration, detailed experimental

protocols for its use, and a discussion of its known off-target effects. This document is intended

to serve as a comprehensive resource for researchers utilizing BTP2 in their investigations of

calcium signaling and for professionals in drug development exploring SOCE as a therapeutic

target.

Core Mechanism of Action: Inhibition of Store-
Operated Calcium Entry
The primary mechanism by which BTP2 reduces intracellular calcium concentration is through

the inhibition of SOCE. This process is initiated by the depletion of calcium stores within the

endoplasmic reticulum (ER). The ER-resident calcium sensor, Stromal Interaction Molecule 1

(STIM1), detects this depletion, undergoes a conformational change and oligomerization, and

translocates to ER-plasma membrane junctions. At these junctions, STIM1 directly interacts

with and activates ORAI channels, which are highly selective for calcium ions, leading to a
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sustained influx of extracellular calcium into the cell. BTP2 exerts its inhibitory effect by

targeting the ORAI channels, thereby blocking this influx.[1][2]

Signaling Pathway of Store-Operated Calcium Entry and
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Caption: BTP2 inhibits Store-Operated Calcium Entry by targeting ORAI channels.

Quantitative Effects of BTP2 on Intracellular
Calcium
The inhibitory potency of BTP2 on SOCE is typically quantified by its half-maximal inhibitory

concentration (IC50), which can vary depending on the cell type, the specific ORAI isoforms

expressed, and the experimental conditions.

Table 1: IC50 Values of BTP2 for Inhibition of SOCE

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/14718545/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11637971/
https://www.benchchem.com/product/b12398103?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12398103?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Type
Stimulation
Method

ORAI
Isoform(s)

IC50 Value Reference

Jurkat T-cells Thapsigargin

Endogenous

(Primarily

ORAI1)

~10 nM [1]

RBL-2H3 cells Thapsigargin Endogenous 590 nM [3]

MDA-MB-231

Breast Cancer

Cells

Thapsigargin ORAI1 2.8 µM [4]

HEK293 cells Thapsigargin
Overexpressed

ORAI1

Significantly

inhibited at 10

µM

[5]

HEK293 cells Thapsigargin
Overexpressed

ORAI2

Significantly

inhibited at 10

µM

[5]

HEK293 cells Thapsigargin
Overexpressed

ORAI3

Partially inhibited

at 10 µM
[5][6]

Off-Target Effects of BTP2
While BTP2 is a potent inhibitor of ORAI-mediated SOCE, it is crucial for researchers to be

aware of its potential off-target effects, which can influence experimental outcomes and

interpretation.

Table 2: Known Off-Target Effects of BTP2
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Target Effect
Cell Type /
System

Concentration
Range

Reference

TRPM4
Potentiation/Facil

itation
Lymphocytes Low nanomolar [7]

Ryanodine

Receptors (RyR)

Impaired function

(indirectly)
Skeletal Muscle > 5 µM [8][9]

TRPC3 Inhibition HEK293 cells Micromolar [10]

TRPC5 Inhibition HEK293 cells Micromolar [10]
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Caption: BTP2's primary and known off-target effects on various ion channels.

Experimental Protocols
Protocol 1: Measurement of BTP2-Mediated Inhibition of
SOCE using Fura-2 AM
This protocol details the measurement of intracellular calcium concentration using the

ratiometric fluorescent indicator Fura-2 AM to assess the inhibitory effect of BTP2 on
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thapsigargin-induced SOCE.

Materials:

Cells of interest cultured on glass coverslips or in a black-walled, clear-bottom 96-well plate

Fura-2 AM (acetoxymethyl ester)

Pluronic F-127

Anhydrous DMSO

Hanks' Balanced Salt Solution (HBSS) or similar physiological saline, with and without CaCl2

Thapsigargin

BTP2

Fluorescence microscope or plate reader capable of ratiometric measurements (excitation at

340 nm and 380 nm, emission at ~510 nm)

Procedure:

Cell Preparation:

Plate cells on a suitable imaging substrate and culture overnight to allow for adherence.

Fura-2 AM Loading Solution Preparation:

Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.

For loading, dilute the Fura-2 AM stock solution to a final concentration of 2-5 µM in HBSS

containing Ca2+. Add Pluronic F-127 (0.02-0.04% final concentration) to aid in dye

solubilization.

Cell Loading:

Wash the cells once with HBSS containing Ca2+.
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Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C, protected

from light.

Wash the cells twice with HBSS containing Ca2+ to remove extracellular dye.

Incubate the cells for an additional 20-30 minutes at room temperature to allow for

complete de-esterification of the Fura-2 AM.

BTP2 Incubation:

Replace the buffer with Ca2+-free HBSS.

Add BTP2 at the desired concentrations (or vehicle control) and incubate for the desired

pre-incubation time (e.g., 10-30 minutes).

Measurement of SOCE Inhibition:

Begin fluorescence recording, alternating excitation between 340 nm and 380 nm and

measuring emission at ~510 nm.

Establish a stable baseline fluorescence ratio.

Add thapsigargin (e.g., 1-2 µM) to the Ca2+-free HBSS to deplete ER calcium stores. This

will induce a transient increase in [Ca2+]i.

Once the [Ca2+]i returns to a stable baseline, re-introduce Ca2+ to the extracellular

solution by adding CaCl2 (e.g., to a final concentration of 2 mM).

Continue recording to measure the SOCE-mediated increase in the Fura-2 ratio.

Data Analysis:

Calculate the 340/380 nm fluorescence ratio for each time point.

Quantify the SOCE response as the peak increase in the ratio after Ca2+ re-addition or

the area under the curve.
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Compare the SOCE response in BTP2-treated cells to the vehicle-treated control to

determine the percentage of inhibition.

Experimental Workflow for SOCE Inhibition Assay
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Caption: A typical experimental workflow for assessing SOCE inhibition by BTP2.
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Conclusion
BTP2 is an invaluable tool for the study of store-operated calcium entry and its role in a myriad

of cellular processes. Its high potency as an ORAI channel inhibitor makes it a standard choice

for researchers in the field. However, a thorough understanding of its isoform selectivity and

potential off-target effects is paramount for the accurate design and interpretation of

experiments. The protocols and data presented in this guide are intended to equip researchers

and drug development professionals with the necessary information to effectively and

judiciously utilize BTP2 in their work. As with any pharmacological inhibitor, the use of

complementary approaches, such as genetic knockdown or knockout of target proteins, is

recommended for the validation of findings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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